molecular formula C8H15Cl B13571956 1-(Chloromethyl)-1-methylcyclohexane CAS No. 939793-65-4

1-(Chloromethyl)-1-methylcyclohexane

Cat. No.: B13571956
CAS No.: 939793-65-4
M. Wt: 146.66 g/mol
InChI Key: AGEORGJXZRDUIV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-methylcyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chloromethyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclohexane using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-(Aminomethyl)-1-methylcyclohexane, 1-(Hydroxymethyl)-1-methylcyclohexane.

    Oxidation: 1-Methylcyclohexanone.

    Reduction: 1-Methylcyclohexane.

Scientific Research Applications

1-(Chloromethyl)-1-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-methylcyclohexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the cyclohexane ring and the substituents attached to it .

Comparison with Similar Compounds

    1-(Chloromethyl)cyclohexane: Lacks the additional methyl group, making it less sterically hindered.

    1-Methylcyclohexane: Does not contain the chloromethyl group, resulting in different reactivity.

    Chlorocyclohexane: Contains only the chlorine substituent, leading to different chemical behavior.

Uniqueness: 1-(Chloromethyl)-1-methylcyclohexane is unique due to the presence of both the chloromethyl and methyl groups on the cyclohexane ring.

Properties

CAS No.

939793-65-4

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-(chloromethyl)-1-methylcyclohexane

InChI

InChI=1S/C8H15Cl/c1-8(7-9)5-3-2-4-6-8/h2-7H2,1H3

InChI Key

AGEORGJXZRDUIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CCl

Origin of Product

United States

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